Methyl 4-acetamido-2-methoxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-acetamido-2-methoxybenzoate can be synthesized through the esterification of 4-acetamido-2-methoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or methanol, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetamido-2-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-acetamido-2-methoxybenzoic acid and methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 4-acetamido-2-methoxybenzoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
Methyl 4-acetamido-2-methoxybenzoate is utilized in several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-acetamido-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The methoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
Methyl 4-acetamido-2-hydroxybenzoate: The hydroxyl group in place of the methoxy group can significantly change the compound’s chemical properties and biological activity.
Uniqueness: Methyl 4-acetamido-2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and methoxy groups allows for versatile applications in various fields .
Properties
IUPAC Name |
methyl 4-acetamido-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERVVBDWGVOBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057739 | |
Record name | Methyl 4-acetamido-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-29-2 | |
Record name | Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4093-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetylamino)-2-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-acetamido-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(acetylamino)-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-(ACETYLAMINO)-2-METHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UJW899BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-acetamido-2-methoxybenzoate in the synthesis of Amisulpride?
A1: this compound serves as the starting material in the synthesis of Amisulpride []. The synthesis involves a multi-step process where this compound undergoes a series of chemical transformations including sulfonation, hydrolysis, chlorination, reduction, and reactions with bromoethane and 1-ethyl-2-(aminomethyl)pyrrolidine to ultimately yield Amisulpride. This specific synthetic route resulted in an overall yield of approximately 61% for Amisulpride [].
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